molecular formula FeO2H·nH2O<br>Fe+2 B102988 Ferrous ion CAS No. 15438-31-0

Ferrous ion

Cat. No. B102988
CAS RN: 15438-31-0
M. Wt: 55.84 g/mol
InChI Key: CWYNVVGOOAEACU-UHFFFAOYSA-N
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Patent
US04069164

Procedure details

Water soluble iron salts are compounds which yield Fe+2 or Fe+3 ions in water; they preferably have a solubility in water greater than 2 g/100 ml at 25° C and include, for example, ferrous chloride, ferrous perchlorate, ferrous bromide, ferrous nitrate, ferrous iodide, ferrous sulfate, and ferrous ammonium sulfate (the above compounds yield Fe+2 ions), and ferric chloride, ferric perchlorate, ferric bromide, ferric nitrate, ferric iodide, ferric sulfate, and ferric ammonium sulfate (the above compounds yield Fe+3 ions).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ferrous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous perchlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferrous nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ferrous iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH4+:1].[NH4+].[O-:3][S:4]([O-:7])(=[O:6])=[O:5].[O-:8][S:9]([O-:12])(=[O:11])=[O:10].[Fe+2:13]>O>[Fe+2:13].[NH4+:1].[O-:6][S:4]([O-:7])(=[O:5])=[O:3].[O-:11][S:9]([O-:12])(=[O:10])=[O:8].[Fe+3:13] |f:0.1.2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
ferrous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ferrous perchlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ferrous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ferrous nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ferrous iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C

Outcomes

Product
Name
Type
product
Smiles
[Fe+2]
Name
Type
product
Smiles
Name
Type
product
Smiles
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04069164

Procedure details

Water soluble iron salts are compounds which yield Fe+2 or Fe+3 ions in water; they preferably have a solubility in water greater than 2 g/100 ml at 25° C and include, for example, ferrous chloride, ferrous perchlorate, ferrous bromide, ferrous nitrate, ferrous iodide, ferrous sulfate, and ferrous ammonium sulfate (the above compounds yield Fe+2 ions), and ferric chloride, ferric perchlorate, ferric bromide, ferric nitrate, ferric iodide, ferric sulfate, and ferric ammonium sulfate (the above compounds yield Fe+3 ions).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ferrous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous perchlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferrous nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ferrous iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH4+:1].[NH4+].[O-:3][S:4]([O-:7])(=[O:6])=[O:5].[O-:8][S:9]([O-:12])(=[O:11])=[O:10].[Fe+2:13]>O>[Fe+2:13].[NH4+:1].[O-:6][S:4]([O-:7])(=[O:5])=[O:3].[O-:11][S:9]([O-:12])(=[O:10])=[O:8].[Fe+3:13] |f:0.1.2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
ferrous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ferrous perchlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ferrous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ferrous nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ferrous iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C

Outcomes

Product
Name
Type
product
Smiles
[Fe+2]
Name
Type
product
Smiles
Name
Type
product
Smiles
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.